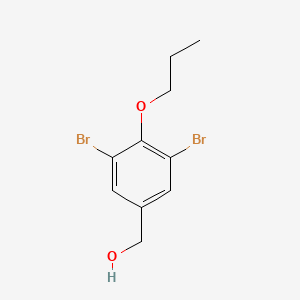

(3,5-Dibromo-4-propoxyphenyl)methanol

Description

(3,5-Dibromo-4-propoxyphenyl)methanol is a brominated aromatic alcohol characterized by a central phenyl ring substituted with two bromine atoms at the 3- and 5-positions, a propoxy group at the 4-position, and a hydroxymethyl (-CH₂OH) functional group. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, catalysis, or pharmaceutical intermediates.

Properties

IUPAC Name |

(3,5-dibromo-4-propoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h4-5,13H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPSSBUCXRVTGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Br)CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dibromo-4-propoxyphenyl)methanol typically involves the bromination of 4-propoxyphenylmethanol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions of the phenyl ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3,5-Dibromo-4-propoxyphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed.

Major Products:

Oxidation: Formation of 3,5-dibromo-4-propoxybenzaldehyde or 3,5-dibromo-4-propoxybenzoic acid.

Reduction: Formation of 3,5-dibromo-4-propoxyphenylmethane.

Substitution: Formation of 3,5-dibromo-4-methoxyphenylmethanol or 3,5-dibromo-4-cyanophenylmethanol.

Scientific Research Applications

Chemistry: (3,5-Dibromo-4-propoxyphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of brominated phenols on biological systems. It is also employed in the development of brominated derivatives with potential biological activity.

Medicine: The compound is investigated for its potential use in medicinal chemistry. Brominated phenols have shown promise in the development of new pharmaceuticals with antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain types of polymers and resins.

Mechanism of Action

The mechanism of action of (3,5-Dibromo-4-propoxyphenyl)methanol involves its interaction with specific molecular targets in biological systems. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The propoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Research and Application Context

- Structural Analysis: Programs like SHELX () are critical for determining crystal structures of such brominated aromatics.

- Methanol in Fermentation: While discusses methanol concentration monitoring in fermentation, this is unrelated to the titular compound but highlights methanol’s role as a solvent or substrate in bioprocesses .

Biological Activity

(3,5-Dibromo-4-propoxyphenyl)methanol is a brominated phenolic compound that has garnered interest in biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Chemical Formula: C12H12Br2O2

- CAS Number: 1692704-74-7

- Molecular Weight: 331.04 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Modulation: The bromine atoms and the propoxy group enhance binding affinity to specific enzymes, potentially altering their catalytic activity.

- Redox Reactions: The compound may participate in redox processes, influencing cellular oxidative states and signaling pathways.

- Antimicrobial Activity: Preliminary studies suggest that it can inhibit the growth of certain pathogenic microorganisms, likely through disruption of cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as an alternative therapeutic agent.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 0.22 |

| Escherichia coli | 0.44 |

| Bacillus subtilis | 0.50 |

Antioxidant Activity

The compound has also shown promising antioxidant activity. In vitro assays utilizing DPPH and FRAP methods indicated a capacity to scavenge free radicals, which may contribute to its protective effects against oxidative stress in cells.

Case Studies

- Study on Antimicrobial Effects:

- Antioxidant Potential Assessment:

Comparative Analysis with Similar Compounds

This compound can be compared with other brominated phenolic compounds to highlight its unique properties:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| (3,5-Dibromo-4-hydroxyphenyl)methanol | Hydroxy group | Antioxidant |

| (3,5-Dibromo-4-methoxyphenyl)methanol | Methoxy group | Antimicrobial |

| (3,5-Dibromo-4-butoxyphenyl)methanol | Butoxy group | Anticancer potential |

The presence of the propoxy group in this compound differentiates it from its analogs by enhancing solubility and possibly influencing its biological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.